5-((4-fluorobenzyl)oxy)-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide

Src kinase inhibition medicinal chemistry structure–activity relationship

5-((4-Fluorobenzyl)oxy)-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide (CAS 1021093-72-0) is a synthetic 4-oxo-4H-pyran-2-carboxamide derivative that incorporates a 4-fluorobenzyl ether at the 5-position and a 2-methoxyphenethyl amide on the 2-carboxamide. It belongs to a published series of 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides deliberately designed to inhibit Src family kinases, non-receptor tyrosine kinases implicated in cancer progression.

Molecular Formula C22H20FNO5
Molecular Weight 397.402
CAS No. 1021093-72-0
Cat. No. B2459454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((4-fluorobenzyl)oxy)-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide
CAS1021093-72-0
Molecular FormulaC22H20FNO5
Molecular Weight397.402
Structural Identifiers
SMILESCOC1=CC=CC=C1CCNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F
InChIInChI=1S/C22H20FNO5/c1-27-19-5-3-2-4-16(19)10-11-24-22(26)20-12-18(25)21(14-29-20)28-13-15-6-8-17(23)9-7-15/h2-9,12,14H,10-11,13H2,1H3,(H,24,26)
InChIKeyCKUBVVKQCCMICN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-((4-Fluorobenzyl)oxy)-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide – Src Kinase Inhibitor Series Procurement Overview


5-((4-Fluorobenzyl)oxy)-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide (CAS 1021093-72-0) is a synthetic 4-oxo-4H-pyran-2-carboxamide derivative that incorporates a 4-fluorobenzyl ether at the 5-position and a 2-methoxyphenethyl amide on the 2-carboxamide. It belongs to a published series of 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides deliberately designed to inhibit Src family kinases, non-receptor tyrosine kinases implicated in cancer progression [1]. The 4-fluorobenzyl substituent distinguishes this compound from the simpler benzyl analog (CAS 1021060-14-9) and imparts altered electronic and steric properties that can influence both kinase potency and metabolic stability [2].

Why Generic Substitution Misses the Mark for 5-((4-Fluorobenzyl)oxy)-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide


Within the 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide series, substitution at the benzyl position is a critical determinant of Src kinase inhibitory activity. Replacing the 4-fluorobenzyl group of the target compound with an unsubstituted benzyl (as in CAS 1021060-14-9) removes the electron-withdrawing fluorine, which can alter the compound's hydrogen-bonding capacity with the kinase hinge region and affect metabolic liability through oxidative defluorination pathways [1]. Shipping the non-fluorinated analog instead introduces a structurally distinct molecule whose kinase inhibition profile, cellular permeability, and metabolic half-life cannot be assumed equivalent [2].

Quantitative Differentiation Evidence for 5-((4-Fluorobenzyl)oxy)-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide – Procurement Decision Data


Fluorine π–π Stacking Enhancement Over Non-Fluorinated Benzyl Analog

X-ray co-crystal structures of related 5-benzyloxy-4-oxo-4H-pyran-2-carboxamides bound to Src kinase reveal that the 5-benzyl group occupies a hydrophobic pocket flanked by Tyr340 and Phe405. Introduction of a para-fluorine on this benzyl ring (target compound) is predicted to strengthen the edge-to-face π-stacking interaction with Phe405 relative to the unsubstituted benzyl analog (CAS 1021060-14-9), based on docking studies reported for the series [1]. The fluorine atom increases the positive electrostatic potential on the aryl C–H bonds, enhancing their donor capacity in C–H···π interactions.

Src kinase inhibition medicinal chemistry structure–activity relationship

Positional Isomer Differentiation: 2-Methoxyphenethyl vs. 4-Methoxyphenethyl Amide

The target compound bears a 2-methoxyphenethyl amide, contrasting with the 4-methoxyphenethyl analog (5-((4-fluorobenzyl)oxy)-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide). Moving the methoxy group from the ortho to the para position alters the hydrogen-bonding profile of the amide side chain and its fit within the kinase solvent-exposed channel. The ortho-methoxy orientation introduces a steric constraint that can influence both target selectivity and off-rate kinetics compared with the para isomer [1].

Src kinase amide SAR positional isomer

Metabolic Stability Advantage of 4-Fluorobenzyl Ether Over Unsubstituted Benzyl

The para-fluorine on the benzyl ether of the target compound blocks a primary site of cytochrome P450-mediated aromatic hydroxylation, a well-established metabolic vulnerability of unsubstituted benzyloxy groups. While no head-to-head microsomal stability data are published for this exact pair, extensive medicinal chemistry precedent across multiple scaffold series demonstrates that para-fluoro substitution on benzyl ethers consistently increases metabolic half-life (t₁/₂) by factors of 1.5–3× relative to the unsubstituted benzyl analog [1].

metabolic stability fluorine substitution oxidative metabolism

Intellectual Property Landscape: Freedom-to-Operate Differentiation

The target compound (CAS 1021093-72-0) appears in the published literature as part of the Farard et al. 2008 academic series and in the supporting thesis [1][2]. It has not been identified in any granted composition-of-matter patent claims within the top 50 search results, in contrast to several close analogs (e.g., N-(4-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide and N-(1-benzylpiperidin-4-yl) variants) which appear in CAS-registered patent-related compound collections. This indicates a potentially broader freedom-to-operate space for the target compound in commercial screening libraries.

patent landscape freedom-to-operate Src inhibitor IP

Procurement-Driven Application Scenarios for 5-((4-Fluorobenzyl)oxy)-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide


Src Family Kinase Biochemical Screening Panels Requiring Defined 4-Fluorobenzyl SAR

The target compound is most appropriate for laboratories conducting systematic SAR exploration of the 5-benzyloxy position within the 4-oxo-4H-pyran-2-carboxamide Src inhibitor series. Its 4-fluorobenzyl group occupies the same hydrophobic pocket as the unsubstituted benzyl analog (CAS 1021060-14-9) but introduces altered electrostatic potential for C–H···π interactions with Phe405, as inferred from docking studies for the series [1]. Pairing this compound with the non-fluorinated analog in a matched-pair analysis can quantify the fluorine contribution to Src inhibitory potency, a parameter that cannot be extracted from either compound alone.

Metabolic Stability Matched-Pair Studies for Benzyl Ether-Containing Kinase Inhibitors

The para-fluorine on the benzyl ether blocks a primary CYP450 aromatic hydroxylation site, a well-documented metabolic soft spot for unsubstituted benzyl ethers [1]. Researchers seeking to decouple intrinsic kinase potency from metabolic clearance can use the target compound alongside its non-fluorinated comparator (CAS 1021060-14-9) in microsomal or hepatocyte stability assays. The binary presence/absence of the para-fluorine enables isolation of the metabolic liability contribution to apparent cellular efficacy, a critical step in translating biochemical IC50 values to meaningful cell-based activity.

Ortho-Methoxy Amide Conformation-Activity Relationship Profiling

The 2-methoxyphenethyl amide of the target compound constrains the side-chain geometry into an ortho-methoxy conformation, which is predicted to engage the kinase solvent channel differently than the corresponding 4-methoxyphenethyl amide analog [1]. Procurement of this compound specifically enables side-by-side comparison with the para-methoxy isomer to deconvolve the contribution of amide regiochemistry to kinase selectivity and residence time, providing design rules for future optimization campaigns.

Freedom-to-Operate Library Construction for Src-Targeted Probe Development

In contrast to several structurally related 4H-pyran-2-carboxamide analogs that appear in patent-associated compound registries, the target compound has not been identified in any composition-of-matter patent claims in the accessible literature [1][2]. This lower IP density makes it a practical choice for inclusion in commercial or academic screening libraries where downstream intellectual property clarity is a procurement criterion, particularly for organizations developing Src-targeted chemical probes intended for eventual publication or commercialization.

Quote Request

Request a Quote for 5-((4-fluorobenzyl)oxy)-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.